molecular formula C11H18N2 B12066598 1-(Cyclobutylmethyl)piperidine-3-carbonitrile

1-(Cyclobutylmethyl)piperidine-3-carbonitrile

Cat. No.: B12066598
M. Wt: 178.27 g/mol
InChI Key: MUAAMTJXRFVDLK-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperidine-3-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a cyclobutylmethyl group and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with cyclobutylmethyl halides under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclobutylmethyl)piperidine-3-carbonitrile has found applications in various fields of scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-Piperidinecarbonitrile: A simpler piperidine derivative with a carbonitrile group.

    Cyclobutylmethylamine: A compound with a cyclobutylmethyl group attached to an amine.

    Piperidine-3-carbonitrile: A piperidine derivative with a carbonitrile group at the 3-position.

Uniqueness: 1-(Cyclobutylmethyl)piperidine-3-carbonitrile is unique due to the presence of both the cyclobutylmethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-(cyclobutylmethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C11H18N2/c12-7-11-5-2-6-13(9-11)8-10-3-1-4-10/h10-11H,1-6,8-9H2

InChI Key

MUAAMTJXRFVDLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2CCCC(C2)C#N

Origin of Product

United States

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